2-(Chloromethyl)-1-(oxolan-2-yl)imidazole
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Overview
Description
2-(Chloromethyl)-1-(oxolan-2-yl)imidazole is a chemical compound that features an imidazole ring substituted with a chloromethyl group and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-(oxolan-2-yl)imidazole typically involves the reaction of imidazole with chloromethyl oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-(oxolan-2-yl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the oxolan-2-yl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(Chloromethyl)-1-(oxolan-2-yl)imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-(oxolan-2-yl)imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The oxolan-2-yl group may also contribute to the compound’s overall activity by influencing its molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1-(oxolan-2-yl)imidazole
- 2-(Hydroxymethyl)-1-(oxolan-2-yl)imidazole
- 2-(Methoxymethyl)-1-(oxolan-2-yl)imidazole
Uniqueness
2-(Chloromethyl)-1-(oxolan-2-yl)imidazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(chloromethyl)-1-(oxolan-2-yl)imidazole |
InChI |
InChI=1S/C8H11ClN2O/c9-6-7-10-3-4-11(7)8-2-1-5-12-8/h3-4,8H,1-2,5-6H2 |
InChI Key |
SAXDEOJRLQYPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)N2C=CN=C2CCl |
Origin of Product |
United States |
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